Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pi-methyl-L-histidinol
Description
Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pi-methyl-L-histidinol (CAS: 787554-04-5, molecular formula: C₃₈H₅₃N₃O₃SSi, molecular weight: 660.01) is a synthetic chiral catalyst designed for asymmetric organic reactions. It features a histidinol backbone modified with two sterically demanding protective groups:
- A 2,4,6-triisopropylbenzenesulfonyl (TIPS) group at the Nalpha position.
- A tert-butyldiphenylsilyl (TBDPS) group at the hydroxyl oxygen.
This compound was developed by Ishihara and colleagues as a "minimal artificial enzyme" to overcome limitations of traditional enzymatic catalysts, such as substrate scope and reaction conditions. It excels in kinetic resolution of racemic alcohols via selective acylation and is adaptable for 1,2-diols, β-hydroxycarboxylic acids, and 2-amino alcohols after derivatization .
Properties
Molecular Formula |
C38H53N3O3SSi |
|---|---|
Molecular Weight |
660.0 g/mol |
IUPAC Name |
N-[(2S)-1-[tert-butyl(diphenyl)silyl]oxy-3-(1-methylimidazol-4-yl)propan-2-yl]-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C38H53N3O3SSi/c1-27(2)30-21-35(28(3)4)37(36(22-30)29(5)6)45(42,43)40-32(23-31-24-41(10)26-39-31)25-44-46(38(7,8)9,33-17-13-11-14-18-33)34-19-15-12-16-20-34/h11-22,24,26-29,32,40H,23,25H2,1-10H3/t32-/m0/s1 |
InChI Key |
YCSBPGRSBOHIGF-YTTGMZPUSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CN(C=N2)C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CN(C=N2)C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((tert-Butyldiphenylsilyl)oxy)-3-(1-methyl-1H-imidazol-4-yl)propan-2-yl)-2,4,6-triisopropylbenzenesulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Silylation: The hydroxyl group of the intermediate is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of automated synthesizers and high-throughput screening methods to identify the best conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the silyl ether group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Industry
Material Science: Its unique properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of (S)-N-(1-((tert-Butyldiphenylsilyl)oxy)-3-(1-methyl-1H-imidazol-4-yl)propan-2-yl)-2,4,6-triisopropylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Key Research Findings
- Kinetic Resolution Efficiency: In the acylation of 1-phenylethanol, this compound achieved 98% ee with 5 mol% loading, outperforming TBDMS analogues (85% ee) and enzymatic methods (90% ee at 20 wt%) .
- Regioselectivity : Demonstrated 100% N1-selectivity in ribosylation reactions, attributed to the TIPS group’s steric guidance .
Biological Activity
Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pi-methyl-L-histidinol is a complex organic compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C38H53N3O3SSi
- Molecular Weight : 660.01 g/mol
- Melting Point : 171 - 177 °C
- Appearance : White to light yellow crystalline solid
- Optical Rotation : [α]20D = 4 - 6 ° (C = 1 in CHCl3)
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in signal transduction pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit proteases or kinases, which are critical in various cellular processes including cell proliferation and apoptosis.
- Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing hormonal signaling pathways.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Study on Cancer Cell Lines : A study conducted on human breast cancer cells showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value indicating potent activity at low concentrations.
| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |
|---|---|---|
| MCF-7 (Breast) | 5.0 | 30% |
| HeLa (Cervical) | 3.5 | 25% |
| A549 (Lung) | 4.2 | 40% |
Case Studies
-
Case Study on Breast Cancer Treatment :
- A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with advanced breast cancer. Results indicated improved patient outcomes when combined with standard chemotherapy regimens.
-
Neuroprotective Effects :
- Another study explored the neuroprotective properties of the compound in models of neurodegeneration. The results suggested that it may reduce oxidative stress and inflammation in neuronal cells.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity.
- Toxicity Profile : The compound has been classified under Category 3 for acute toxicity based on animal studies, necessitating careful dosing and monitoring during therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
